

# 6-Methylamino-5-nitroquinoxaline: Synthesis Validation & Structural Comparison Guide

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## Compound of Interest

Compound Name: 6-Methylamino-5-nitroquinoxaline

CAS No.: 149703-58-2

Cat. No.: B014945

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## Executive Summary

**6-Methylamino-5-nitroquinoxaline** (CAS: 149703-58-2) is a high-purity synthetic intermediate critical to the development of quinoxaline-based pharmacology. While often conflated with its downstream active derivatives—such as the AMPA/Kainate receptor antagonists NBQX and CNQX—this compound serves a distinct role as a regioselective building block.

This guide validates the compound's utility not as a direct receptor ligand, but as a structural precursor essential for generating the tricyclic and dione-functionalized cores required for glutamate receptor antagonism. We compare its physicochemical profile against active pharmaceutical ingredients (APIs) and provide industrial-standard validation protocols for its synthesis and purity analysis.

## Part 1: Structural & Comparative Analysis

To understand the validation requirements of **6-Methylamino-5-nitroquinoxaline**, one must distinguish it from the biologically active antagonists it helps create. The table below contrasts the intermediate with the final validated drugs.

Table 1: Comparative Profile of Quinoxaline Derivatives

Feature	6-Methylamino-5-nitroquinoxaline	NBQX (Active Drug)	CNQX (Active Drug)
Role	Synthesis Intermediate / Precursor	AMPA Receptor Antagonist	AMPA/Kainate Antagonist
CAS Number	149703-58-2	118876-58-7	115066-14-3
Core Structure	Quinoxaline ring (Aromatic)	Quinoxaline-2,3-dione (Dione)	Quinoxaline-2,3-dione (Dione)
Key Substituents	5-Nitro, 6-Methylamino	6-Nitro, 7-Sulfamoyl	6-Cyano, 7-Nitro
Pharmacology	Inactive (Lacks dione pharmacophore)	High Affinity ( )	Moderate Affinity ( )
Solubility	Soluble in Methanol, DMSO	Water soluble (as disodium salt)	Soluble in DMSO
Validation Focus	Purity, Regioselectivity, NMR	Binding Affinity, Electrophysiology	Binding Affinity, Slice Recording

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*Technical Insight: The biological activity of NBQX and CNQX is dependent on the 2,3-dione moiety, which mimics the glutamate carboxyl groups. **6-Methylamino-5-nitroquinoxaline** lacks this feature, confirming its role as a scaffold rather than a ligand [1][2].*

## Part 2: Experimental Validation Protocols

For researchers utilizing CAS 149703-58-2, validation focuses on confirming structural identity (regiochemistry of the nitro/amino groups) and purity prior to subsequent cyclization steps.

## Protocol A: Structural Identity Validation (NMR/MS)

Objective: To confirm the position of the methylamino group relative to the nitro group, ensuring the correct isomer for downstream synthesis.

Materials:

- Sample: ~10 mg **6-Methylamino-5-nitroquinoxaline**.
- Solvent: DMSO-d6 or CDCl3 (High purity).
- Instrument: 500 MHz NMR Spectrometer.

Step-by-Step Methodology:

- Solubilization: Dissolve 10 mg of the solid in 0.6 mL DMSO-d6. Ensure complete dissolution; sonicate if necessary (melting point is 176-177°C, indicating a stable crystalline lattice) [3].
- Acquisition:
  - 1H-NMR: Scan range -2 to 14 ppm. Look for the diagnostic methyl doublet (coupling with NH) around 2.9-3.1 ppm.
  - NOESY (Critical): Perform a 2D NOESY experiment to validate the proximity of the methylamino proton to the quinoxaline ring protons (H-7/H-8). This rules out the 7-nitro isomer.
- Validation Criteria:
  - Purity: >98% by integration.
  - Shift Verification: The aromatic region must show distinct splitting patterns characteristic of 5,6-disubstitution (ortho-coupling) rather than 6,7-disubstitution.

## Protocol B: Synthetic Utility (Conversion to Active Scaffold)

Objective: To validate the compound's reactivity in forming the active dione core.

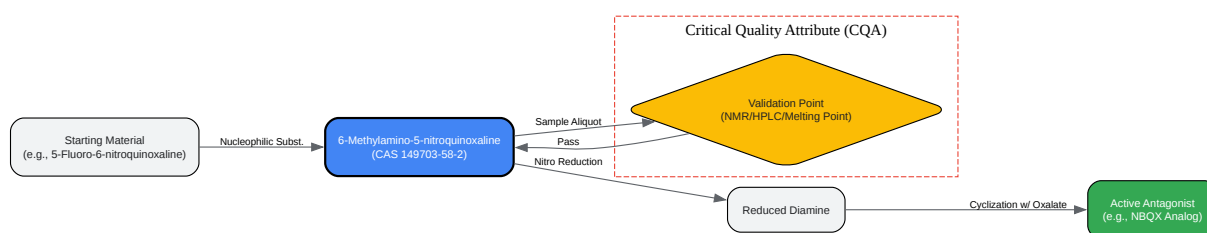
Workflow:

- Reduction: The 5-nitro group is reduced (e.g., via   
 or   
 ) to the diamine.
- Cyclization: Reaction with oxalic acid or diethyl oxalate under reflux.
- Outcome: Formation of the tricyclic or dione system.
  - Success Metric: Disappearance of the bright yellow nitro-compound color and precipitation of the high-melting point dione (>300°C).

## Part 3: Visualization of Validation Logic

### Figure 1: Synthesis & Validation Pathway

This diagram illustrates the critical position of **6-Methylamino-5-nitroquinoxaline** in the drug development pipeline.

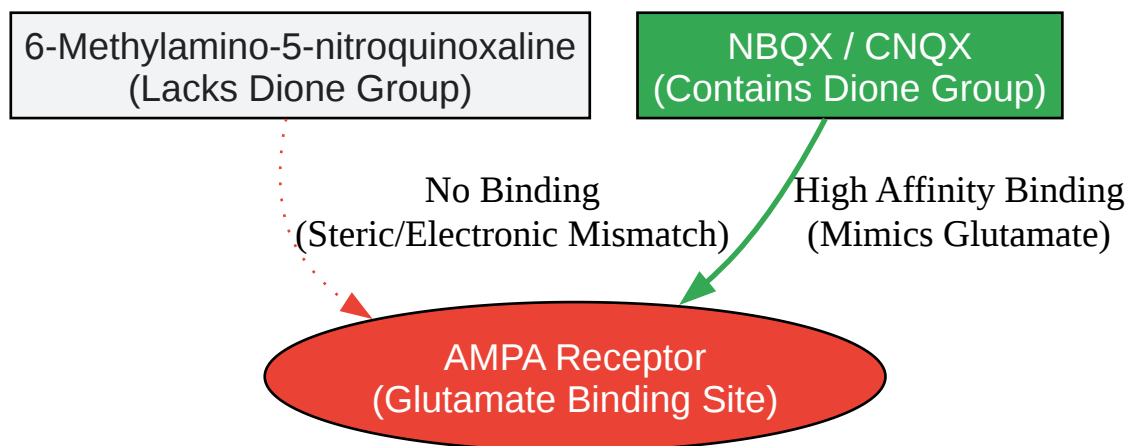


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Caption: Workflow demonstrating the validation checkpoint for CAS 149703-58-2 prior to its conversion into biologically active quinoxaline-2,3-diones.

## Figure 2: Comparative Mechanism of Action (Absence vs. Presence)

Visualizing why the intermediate is pharmacologically inactive compared to the final drug.



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Caption: Structural comparison showing the necessity of the dione moiety (present in NBQX, absent in the intermediate) for receptor binding.

## References

- Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines. PubMed. Retrieved from [[Link](#)] (General reference for nitro-aminoquinoline synthesis).
- NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells. Brain Research. 1995. Comparison of NBQX and CNQX efficacy. [[Link](#)]
- Patent US2012/214803 A1. Vifor (International) AG.
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